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Compound of Interest

Compound Name:
4'-Bromo-2,2-

dimethylbutyrophenone

Cat. No.: B1293268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed technical overview of the reactivity profile of 4'-Bromo-2,2-

dimethylpropiophenone (CAS No: 30314-45-5). Also known as 1-(4-Bromophenyl)-2,2-

dimethylpropan-1-one, this aromatic ketone is a versatile synthetic intermediate. Its chemical

behavior is primarily dictated by the interplay of three key structural features: the electrophilic

carbonyl group, the sterically demanding tert-butyl moiety, and the reactive carbon-bromine

bond on the phenyl ring. This guide summarizes the compound's physical and spectroscopic

properties, explores its principal reaction pathways, and provides detailed experimental

protocols for representative transformations.

Chemical and Physical Properties
4'-Bromo-2,2-dimethylpropiophenone is a colorless to light yellow liquid at room temperature.

Its key properties are summarized in the table below.
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Property Value Reference

CAS Number 30314-45-5 [1]

Molecular Formula C₁₁H₁₃BrO [1]

Molecular Weight 241.13 g/mol [1]

Boiling Point 84-86 °C (at 1 Torr)

Density 1.340 g/cm³ (at 25 °C)

Appearance Colorless to light yellow liquid

SMILES
CC(C)

(C)C(=O)C1=CC=C(C=C1)Br
[1]

InChI Key
LFGBQDTUMQMUQJ-

UHFFFAOYSA-N
[2]

Spectroscopic Data
The structural identity of 4'-Bromo-2,2-dimethylpropiophenone is confirmed by the following

spectroscopic data.

Spectroscopy Data

¹H NMR (400 MHz, CDCl₃)
δ 7.58 - 7.53 (m, 2H, Ar-H), 1.34 (s, 9H,

C(CH₃)₃)

¹³C NMR (100 MHz, CDCl₃)
δ 207.7 (C=O), 137.0 (C), 131.2 (CH), 129.6

(CH), 125.6 (C), 44.1 (C), 27.9 (CH₃)

Reactivity Profile
The reactivity of 4'-Bromo-2,2-dimethylpropiophenone is characterized by the independent and

synergistic behavior of its primary functional groups: the ketone and the aryl bromide. The

bulky tert-butyl group adjacent to the carbonyl imposes significant steric hindrance, which can

influence the rate and feasibility of certain reactions at the carbonyl carbon.
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Figure 1. Key reactive sites of 4'-Bromo-2,2-dimethylpropiophenone.

Reactions at the Carbonyl Group
The ketone functionality is a primary site for nucleophilic attack. Common reactions include:

Reduction: The carbonyl can be reduced to a secondary alcohol using various reducing

agents. Sodium borohydride (NaBH₄) is typically effective for this transformation, while

stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the

carbonyl carbon to form tertiary alcohols. However, the steric bulk of the tert-butyl group may

necessitate harsher reaction conditions or the use of less hindered nucleophiles.

Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction, though the

steric hindrance may again pose a challenge, potentially requiring more reactive ylides or

elevated temperatures.

Reactions at the Aryl Bromide
The carbon-bromine bond on the aromatic ring is a versatile handle for forming new carbon-

carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling: This is one of the most significant areas of reactivity

for this molecule. The aryl bromide can readily participate in Suzuki, Heck, Stille, and

Sonogashira coupling reactions, allowing for the introduction of a wide variety of substituents

at the 4'-position.

Grignard Reagent Formation: The aryl bromide can be converted to the corresponding

Grignard reagent by reacting with magnesium metal. This creates a potent nucleophile that

can be used in subsequent reactions.

Experimental Protocols
While specific literature on the reactivity of 4'-Bromo-2,2-dimethylpropiophenone is limited, the

following protocols for analogous substrates can be adapted.

Synthesis of 4'-Bromo-2,2-dimethylpropiophenone
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This compound can be synthesized via the reaction of 4-bromobenzoyl chloride with a suitable

organometallic reagent.

4-Bromobenzoyl Chloride

THF, -78 °C

tert-Butyllithium CuBr·SMe₂

Quench (NH₄Cl)

Reaction

4'-Bromo-2,2-dimethyl-
propiophenone

Extraction & Purification

Click to download full resolution via product page

Figure 2. Synthesis workflow for 4'-Bromo-2,2-dimethylpropiophenone.

Protocol:

Suspend copper bromide dimethyl sulfide complex (1.0 eq) in anhydrous tetrahydrofuran

(THF) under an inert atmosphere and cool to -78 °C.

Slowly add tert-butyllithium (1.0 eq, typically a solution in pentane) and stir the mixture for 30

minutes.

Add a solution of 4-bromobenzoyl chloride (1.1 eq) in THF dropwise at -78 °C.
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Continue stirring at -78 °C for 4 hours.

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium

sulfate, filter, and concentrate in vacuo.

Purify the crude product by distillation under reduced pressure to yield the final product. A

reported yield for a similar procedure is 43%.

Representative Reaction: Suzuki Cross-Coupling
This protocol outlines a typical procedure for the Suzuki coupling of an aryl bromide with a

boronic acid, a highly probable reaction for this substrate.

Materials:

4'-Bromo-2,2-dimethylpropiophenone (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

Solvent (e.g., Toluene/Ethanol/Water mixture)

Protocol:

In a round-bottom flask, combine 4'-Bromo-2,2-dimethylpropiophenone, the arylboronic acid,

and the base.

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Add the solvent mixture and degas the solution by bubbling the inert gas through it for 15-20

minutes.

Add the palladium catalyst to the flask.
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Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by

TLC or GC-MS.

Upon completion, cool the reaction to room temperature and dilute with water and an organic

solvent (e.g., ethyl acetate).

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Conclusion
4'-Bromo-2,2-dimethylpropiophenone is a valuable building block in organic synthesis. Its

reactivity is dominated by the ketone and aryl bromide functionalities. The steric hindrance from

the tert-butyl group can modulate the reactivity of the adjacent carbonyl, while the aryl bromide

provides a reliable site for palladium-catalyzed cross-coupling reactions. The synthetic

protocols and reactivity data presented in this guide offer a framework for the effective

utilization of this compound in complex molecule synthesis and drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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